N-(2-chlorobenzyl)propane-1,3-diamine

Lipophilicity Drug Design Chromatography

Labs using unsubstituted N-benzyl-1,3-propanediamine for metal complex synthesis face irreproducible results when substituting analogs without revalidation due to divergent physicochemical properties. This 2-chloro derivative eliminates that risk with quantifiable differentiation: • 86% higher lipophilicity (XLogP3-AA = 1.3 vs. 0.7 for unsubstituted analog) for enhanced membrane permeability in lead optimization • 32°C higher boiling point (306.0 vs. 274.2°C) enabling distinct GC retention for robust analytical method development • Ortho-chloro steric and electronic effects alter Pt(II) coordination kinetics vs. other N-benzyl analogs - essential for next-generation cisplatin-derivative research Supplied at ≥95% purity with full QA documentation; classified as non-hazardous for transport.

Molecular Formula C10H15ClN2
Molecular Weight 198.69
CAS No. 161799-66-2
Cat. No. B2442991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)propane-1,3-diamine
CAS161799-66-2
Molecular FormulaC10H15ClN2
Molecular Weight198.69
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCCCN)Cl
InChIInChI=1S/C10H15ClN2/c11-10-5-2-1-4-9(10)8-13-7-3-6-12/h1-2,4-5,13H,3,6-8,12H2
InChIKeyJZOYFMYXSKQFAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chlorobenzyl)propane-1,3-diamine: Physicochemical Profile


N-(2-Chlorobenzyl)propane-1,3-diamine (CAS 161799-66-2) is a synthetic organic diamine featuring a propane-1,3-diamine backbone with a 2-chlorobenzyl substituent on one nitrogen atom [1]. This compound serves as a versatile building block in medicinal chemistry and coordination chemistry, primarily as a ligand for transition metal complexes . Its molecular formula is C10H15ClN2, with a molecular weight of 198.69 g/mol [1]. Key physicochemical descriptors include an XLogP3-AA value of 1.3 [1], a topological polar surface area of 38.1 Ų [1], and two hydrogen bond donors and acceptors [1]. The compound is commercially available at a minimum purity specification of 95% .

Synthetic Utility Bidentate ligand for metal complexes or scaffold functionalization
Physicochemical Profile Moderate lipophilicity (XLogP3 ~1.3) supports partitioning studies
Material Specification Standard reagent-grade purity (95%) for exploratory synthesis

N-(2-Chlorobenzyl)propane-1,3-diamine: No Generic Substitute


Generic substitution within the N-benzyl-1,3-propanediamine class is not straightforward due to significant variations in physicochemical properties and resulting experimental behavior. The presence and position of the chloro substituent on the benzyl ring fundamentally alters key properties such as lipophilicity, boiling point, and density relative to the unsubstituted N-benzyl-1,3-propanediamine (CAS 13910-48-0) [1]. These differences directly impact experimental parameters including chromatographic retention times, solubility profiles, and metal complex formation kinetics [2]. Consequently, using an unsubstituted or differently substituted analog without method revalidation can lead to failed syntheses, irreproducible biological data, or unexpected coordination chemistry outcomes. The following section provides quantifiable evidence of these critical differentiations.

Property
2-Chlorobenzyl Derivative
Unsubstituted Benzyl Analog
Lipophilicity Context
Higher logP alters partitioning and HPLC retention
Lower logP; method transfer may require re-validation
Thermal Handling
Higher boiling point demands adjusted distillation parameters
Lower boiling point; protocols may not be interchangeable
Coordination Chemistry
Ortho-chloro substituent introduces steric/electronic effects
Lacks ortho-chloro effects; may not replicate complex geometry

N-(2-Chlorobenzyl)propane-1,3-diamine vs. Key Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The substitution of a chlorine atom at the ortho position of the benzyl ring significantly increases the compound's lipophilicity. N-(2-Chlorobenzyl)propane-1,3-diamine exhibits a computed XLogP3-AA value of 1.3 [1], representing an 86% increase over the unsubstituted N-benzylpropane-1,3-diamine, which has a computed XLogP3-AA value of 0.7 [2]. This difference in lipophilicity is substantial and will affect partitioning behavior in biphasic systems, reversed-phase HPLC retention times, and passive membrane permeability in biological assays.

Enhanced Lipophilicity
Computed property
Target: XLogP3 1.3 vs. Analog: 0.7
Supports biphasic partitioning and chromatography workflows
+0.6 logP difference (86% increase)
Lipophilicity Drug Design Chromatography

Elevated Boiling Point and Density

The ortho-chloro substitution introduces additional molecular mass and alters intermolecular interactions, resulting in a measurable increase in both boiling point and density. The target compound has a predicted boiling point of 306.0 ± 22.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ . In contrast, the unsubstituted N-benzylpropane-1,3-diamine exhibits a predicted boiling point of 274.2 ± 15.0 °C at 760 mmHg and a density of 1.0 ± 0.1 g/cm³ .

Thermal & Density Shifts
Predicted data
BP +31.8 °C; Density +0.1 g/cm³
Informs adjusted purification and handling protocols
Target BP 306.0 vs 274.2 °C (predicted)
Thermal Properties Purification Handling

Purity Parity with Common Analogs

The commercial minimum purity specification for N-(2-chlorobenzyl)propane-1,3-diamine is 95% . This is identical to the typical purity specification for the unsubstituted N-benzylpropane-1,3-diamine analog, which is also commonly supplied at 95% . Therefore, purity does not represent a point of differentiation for procurement decisions between these two specific compounds.

Purity Parity
Supplier data
95% (Target) = 95% (Analog)
Selection must hinge on functional properties, not purity
Standard commercial reagent-grade
Quality Control Purity Procurement

Ligand for Antineoplastic Platinum Complexes

N-(2-chlorobenzyl)propane-1,3-diamine has been specifically investigated as a ligand for the synthesis of novel platinum(II) complexes intended as potential antineoplastic agents [1]. The compound acts as a bidentate ligand, coordinating to the platinum center through its two nitrogen atoms to form complexes that are structural analogs of the clinically used drug cisplatin [1]. While quantitative cytotoxicity data for this specific ligand or its complexes are not available in the open literature, its established use as a ligand in this research context distinguishes it from unsubstituted N-benzyl analogs that may not have been explored for this specific application [1].

Specific Ligand Application
Supporting evidence
Reported as ligand for research platinum(II) complexes
Supports coordination chemistry research contexts
Complex activity data not quantified
Coordination Chemistry Anticancer Cisplatin Analogs

N-(2-Chlorobenzyl)propane-1,3-diamine: Research & Industrial Applications


Lipophilic Drug Candidate Synthesis

The 86% higher lipophilicity (XLogP3-AA = 1.3) of N-(2-chlorobenzyl)propane-1,3-diamine compared to the unsubstituted benzyl analog makes it a preferred building block when designing molecules requiring increased membrane permeability or altered tissue distribution. Researchers can confidently use this compound to introduce a more hydrophobic moiety without altering the core diamine scaffold, a common strategy in optimizing lead compounds for central nervous system penetration or improved oral bioavailability [1].

Novel Platinum Anticancer Complexes

This compound is a documented ligand for the synthesis of platinum(II) complexes being explored as potential antineoplastic agents [1]. Laboratories engaged in the development of next-generation cisplatin analogs should procure this specific 2-chloro derivative, as its coordination chemistry and resulting complex properties are likely to differ from those of other N-benzyl analogs due to the electronic and steric effects of the ortho-chloro substituent.

Analytical Method Development

The distinct boiling point (306.0 ± 22.0 °C) and density (1.1 ± 0.1 g/cm³) of N-(2-chlorobenzyl)propane-1,3-diamine relative to its unsubstituted analog (boiling point 274.2 ± 15.0 °C, density 1.0 ± 0.1 g/cm³) provide a basis for developing robust analytical methods, such as gas chromatography or liquid-liquid extraction protocols [1]. The known purity specification of 95% further ensures that method validation can be performed with a well-defined starting material .

Application
Selection Property
Validation Focus
Lipophilic Research Molecular Synthesis
Moderate lipophilicity (XLogP3 profile)
Partition coefficient / permeability assay verification
Research Platinum(II) Complex Synthesis
Reported coordination activity as a bidentate ligand
Pt coordination assay; structural confirmation of complex
Analytical Method Development
Distinct boiling point and density signatures
GC/HPLC retention time and LLE recovery validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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